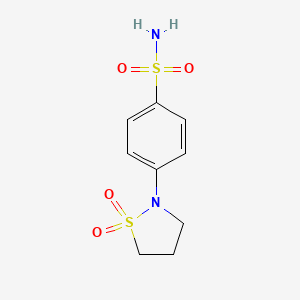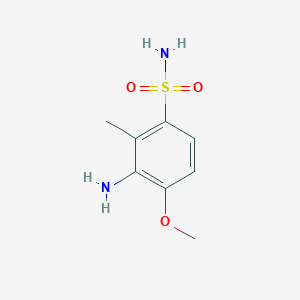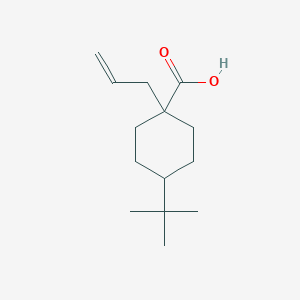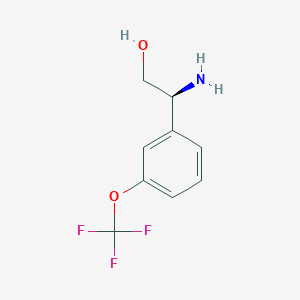![molecular formula C9H9ClF3N B13527597 (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. One common method includes the use of trifluoromethylating reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst. The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chloro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine has a wide range of scientific research applications:
Biology: It serves as a probe in biological studies to understand the effects of trifluoromethyl groups on biological systems.
作用機序
The mechanism of action of (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A painkiller containing a trifluoromethyl group.
Mefloquine: An antimalarial drug with a similar structure.
Uniqueness
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine is unique due to its specific combination of a chloro substituent and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C9H9ClF3N |
|---|---|
分子量 |
223.62 g/mol |
IUPAC名 |
(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m1/s1 |
InChIキー |
YSHBRTKBMMJIMW-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC=C1Cl)C(F)(F)F)N |
正規SMILES |
CC(C1=C(C=CC=C1Cl)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)



